molecular formula C12H15NO2 B2760744 (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid CAS No. 1270283-38-9

(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid

Cat. No.: B2760744
CAS No.: 1270283-38-9
M. Wt: 205.257
InChI Key: BATKNSRXBJINMN-NSHDSACASA-N
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Description

(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as indanone.

    Formation of Indane Derivative: Indanone is subjected to a series of reactions including reduction and amination to form the indane derivative.

    Amino Acid Formation: The indane derivative is then converted into the desired amino acid through a series of steps involving protection and deprotection of functional groups, as well as chiral resolution to obtain the (2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted amino acids.

Scientific Research Applications

(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid:

    (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid:

Uniqueness

The uniqueness of (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid lies in its indane moiety, which imparts distinct chemical and biological properties compared to other amino acids. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.

Biological Activity

(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid, also known as a chiral amine compound, has garnered attention in various fields due to its unique structural properties and potential biological activities. This compound is characterized by the presence of an indane moiety, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The compound's IUPAC name is (2S)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-amine. Its structure can be summarized as follows:

PropertyDetails
Molecular FormulaC12H17N
Molecular Weight189.27 g/mol
StructureContains an indane moiety
Chiral CenterYes (2S configuration)

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an agonist or antagonist, modulating various biochemical pathways. Research indicates that it can influence neurotransmitter systems, particularly those involving glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.

Neuroprotective Effects

Studies have suggested that this compound exhibits neuroprotective properties. For instance, it has been shown to enhance neuronal survival in models of excitotoxicity by modulating glutamate receptor activity. This suggests potential applications in treating neurodegenerative diseases where glutamate-induced excitotoxicity plays a role.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundStructural FeaturesBiological Activity
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acidContains an imidazole ringNeuroactive; interacts with glutamate receptors
(2S)-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-amineSimilar indane structure; shorter chainAntimicrobial properties observed
(R)-3-methyl-nor-TAN-950 AModified structure enhancing NMDA activityStrong NMDA agonistic activity

Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of derivatives of (2S)-2-amino acids on cultured neurons exposed to glutamate toxicity. The results indicated that certain derivatives significantly reduced neuronal death compared to controls.

Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial potential of related chiral amines against various bacterial strains. The findings revealed that compounds with similar structural characteristics exhibited promising antibacterial activity, suggesting potential for further exploration of (2S)-2-amino acids in this context.

Properties

IUPAC Name

(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-11(12(14)15)7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7,13H2,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATKNSRXBJINMN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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